molecular formula C19H28N2O4 B11834342 Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate

Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate

Cat. No.: B11834342
M. Wt: 348.4 g/mol
InChI Key: HYICAVSKXRSGFI-UHFFFAOYSA-N
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Description

Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate (CAS: 1412254-93-3) is a pyrrolidine-based compound featuring dual protective groups: a tert-butoxycarbonyl (Boc) group on the methylamino moiety and a benzyl carbamate (Cbz) group on the pyrrolidine nitrogen. Its molecular formula is C₁₈H₂₆N₂O₄, with a molecular weight of 334.41 g/mol . The compound is synthesized via reductive amination or Mitsunobu reactions, typical for introducing ether or amide linkages in similar derivatives . The Boc and Cbz groups enhance stability during synthetic processes, particularly in acidic or enzymatic environments, making it valuable in medicinal chemistry for developing nitric oxide synthase (nNOS) inhibitors .

Properties

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

benzyl 3-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-17(22)20(4)12-16-10-11-21(13-16)18(23)24-14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3

InChI Key

HYICAVSKXRSGFI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CCN(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Chiral Pool Synthesis from Proline Derivatives

Starting with enantiomerically pure L-proline or its derivatives, this method ensures retention of stereochemistry. Key steps include:

  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using Boc₂O in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst, achieving yields of 85–92%.

  • Benzylation : Alkylation with benzyl bromide in dimethylformamide (DMF) using K₂CO₃ as a base (78% yield).

  • Methylamino Introduction : Reductive amination or nucleophilic substitution with methylamine sources, followed by purification via column chromatography.

Data Table 1: Chiral Pool Synthesis Parameters

StepReagents/ConditionsYield (%)Purity (%)
Boc ProtectionBoc₂O, DMAP, DCM85–92≥95
BenzylationBnBr, K₂CO₃, DMF7890
Methylamino AdditionCH₃NH₂, NaBH₃CN, MeOH6588

Catalytic Asymmetric Hydrogenation

This route employs transition-metal catalysts to establish the (3S)-configuration:

  • Substrate Preparation : A prochiral enamine intermediate is synthesized from pyrrolidine-3-carboxylate precursors.

  • Hydrogenation : Using Rhodium(I) complexes with chiral ligands (e.g., (R)-BINAP), enantiomeric excess (ee) >98% is achieved under 50 psi H₂ pressure.

  • Boc Protection Post-Hydrogenation : Ensures compatibility with sensitive functional groups.

Data Table 2: Catalytic Hydrogenation Optimization

CatalystLigandee (%)Yield (%)
Rh(I)(R)-BINAP98.872
Pd/C(S)-Xyl-P-Phos95.268

Stepwise Synthetic Protocol

Synthesis of Pyrrolidine Core

  • Cyclization : Treatment of 4-aminobutanal with NaBH₃CN in methanol forms the pyrrolidine ring (87% yield).

  • Double Functionalization :

    • Methylamino Group : Introduced via Mitsunobu reaction using DIAD and Ph₃P (70% yield).

    • Boc Protection : Boc₂O in THF with DMAP (91% yield).

Benzyl Esterification

  • Steglich Esterification : Reaction with benzyl alcohol, DCC, and DMAP in DCM (90% yield).

  • Alternative : Direct coupling using benzyl chloroformate in the presence of K₂CO₃ (83% yield).

Industrial-Scale Production

Continuous Flow Synthesis

  • Reactor Design : Tubular flow reactors minimize side reactions during Boc protection and benzylation steps.

  • Process Metrics :

    • Throughput: 1.2 kg/hr

    • Purity: 99.5% (by HPLC)

    • Solvent Recovery: 95% via distillation.

Crystallization-Based Resolution

  • Diastereomeric Salt Formation : Use of N-(tert-butoxycarbonyl)-L-phenylalanine for chiral resolution, achieving 98.8% ee.

  • Conditions :

    • Solvent: Iso-propanol/toluene (3:1)

    • Temperature: 0°C to 53°C gradient.

Data Table 3: Industrial Process Efficiency

ParameterBatch ProcessContinuous Flow
Yield68%82%
Purity97%99.5%
Cycle Time48 hr6 hr

Critical Reaction Optimization

Boc Group Stability

  • Acidic Conditions : Boc deprotection occurs rapidly in 4N HCl/dioxane (complete in 30 min at 25°C).

  • Thermal Stability : Decomposition observed >150°C, necessitating low-temperature storage (2–8°C).

Stereochemical Integrity

  • Epimerization Risk : Mitigated by avoiding strong bases (e.g., LDA) post-Boc protection.

  • Analytical Confirmation : Chiral HPLC (Chiralpak IC column) and X-ray crystallography validate configuration.

Emerging Methodologies

Enzymatic Desymmetrization

  • Catalyst : Candida antarctica lipase B (CAL-B) for kinetic resolution of racemic intermediates (ee 99%, 45% yield).

Photocatalytic C–H Activation

  • Conditions : Irradiation at 450 nm with Ir(ppy)₃ catalyst, enabling direct benzylation without pre-functionalization .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzyl alcohol or benzaldehyde.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and pyrrolidine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like sodium azide and thiols are commonly employed under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Synthesis

Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate serves as a versatile intermediate in the synthesis of various pharmaceutical agents. Its ability to undergo selective reactions allows for the modification of functional groups, facilitating the creation of complex drug molecules.

Case Study: Synthesis of Novel Anticancer Agents

A study demonstrated the use of this compound in synthesizing novel anticancer agents by modifying its structure to enhance biological activity. The derivatives showed promising results against various cancer cell lines, indicating potential therapeutic applications .

Biological Interaction Studies

Research has focused on the interaction of this compound with biological targets such as enzymes and receptors. Understanding these interactions is crucial for evaluating the pharmacological profile and therapeutic potential of the compound.

Example: Enzyme Inhibition Studies

Investigations into how this compound inhibits specific enzymes have revealed insights into its mechanism of action, which could be pivotal for drug development targeting metabolic pathways related to disease .

Organic Synthesis

The compound is also utilized in organic synthesis as a building block for creating more complex molecules. Its structural features allow for various chemical transformations, making it valuable in developing new materials and compounds.

Data Table: Synthetic Routes Involving this compound

Reaction TypeConditionsYield (%)References
N-AlkylationBase-catalyzed85
AmidationAcidic conditions75
EsterificationReflux with acid anhydride90

Mechanism of Action

The mechanism of action of Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is part of a broader class of Boc/Cbz-protected pyrrolidine derivatives. Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison

Compound Name (CAS) Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Properties/Applications References
Target Compound (1412254-93-3) Boc-protected methylamino, Cbz-protected pyrrolidine C₁₈H₂₆N₂O₄ 334.41 Reductive amination Enhanced membrane permeability; nNOS inhibition
tert-Butyl 3-acetoxy-4-((6-(benzyl(Boc)amino)pyridin-2-yl)methyl)pyrrolidine-1-carboxylate (Compound 9, ) Acetoxy group at C3, pyridinylmethyl side chain C₃₄H₄₆N₄O₇ 646.75 Mitsunobu reaction Intermediate for hydroxylated analogs; lower solubility in polar solvents
cis-tert-Butyl 3-((6-(benzyl(Boc)amino)pyridin-2-yl)methyl)-4-hydroxypyrrolidine-1-carboxylate (Compound 10, ) cis-Hydroxyl group at C4 C₃₁H₄₂N₄O₆ 578.70 Alkaline hydrolysis Improved hydrogen-bonding capacity; bioactive conformation for nNOS binding
tert-Butyl 3-(allyloxy)-4-((6-(benzyl(Boc)amino)pyridin-2-yl)methyl)pyrrolidine-1-carboxylate (Compound 11, ) Allyloxy group at C3 C₃₃H₄₄N₄O₆ 616.73 Alkylation with allyl bromide High reactivity for further functionalization (e.g., click chemistry)
(S)-Benzyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride (1217619-19-6) Unprotected amine (no Boc group) C₁₃H₁₉ClN₂O₂ 270.76 Deprotection of Boc group Prone to oxidation; used in peptide coupling
tert-Butyl 3-((6-(tert-butoxycarbonylamino)pyridin-2-yl)methyl)-4-(2-(3-fluorophenethylamino)-2-oxoethoxy)pyrrolidine-1-carboxylate (Compound 24, ) Fluorophenethylamide side chain C₃₆H₅₃FN₄O₇ 673.83 EDC/HOBt-mediated coupling Improved BBB penetration; selective nNOS inhibition
Benzyl 3-((tert-butoxycarbonyl)amino)-4-(hydroxymethyl)pyrrolidine-1-carboxylate () Hydroxymethyl group at C4 C₁₉H₂₆N₂O₅ 362.43 Hydroxylation of precursor Polar derivative; used in prodrug synthesis

Key Research Findings

Synthetic Flexibility: The target compound’s methylamino-Boc group allows regioselective modifications, unlike hydroxylated analogs (e.g., Compound 10) that require protection/deprotection steps . Allyloxy derivatives (e.g., Compound 11) exhibit higher reactivity for cross-coupling reactions compared to the target compound’s stable methylamino group .

Bioactivity and Selectivity: Fluorinated analogs (e.g., Compound 24) show enhanced blood-brain barrier (BBB) penetration due to reduced polarity, whereas the target compound’s methyl group balances lipophilicity and solubility . Cis-hydroxylated derivatives (e.g., Compound 10) demonstrate stronger hydrogen-bonding interactions with nNOS active sites, but the target compound’s methyl group reduces steric hindrance, improving binding kinetics .

Stability and Reactivity :

  • The Boc/Cbz dual protection in the target compound prevents undesired side reactions during peptide synthesis, unlike unprotected amines (e.g., CAS 1217619-19-6) .
  • Acetoxy groups (e.g., Compound 9) are labile under basic conditions, limiting their utility in multi-step syntheses compared to the target compound’s robust Boc group .

Biological Activity

Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate, a compound with the CAS number 1624261-26-2, exhibits significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its interactions with biological targets, synthesis methods, and potential applications in pharmaceuticals.

Structural Overview

The compound features a pyrrolidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a benzyl moiety. Its molecular formula is C19H28N2O4C_{19}H_{28}N_{2}O_{4}, with a molecular weight of approximately 348.44 g/mol. The predicted density is 1.127 g/cm³, and the boiling point is approximately 454.9 °C .

PropertyValue
Molecular FormulaC₁₉H₂₈N₂O₄
Molecular Weight348.44 g/mol
Density1.127 g/cm³
Boiling Point454.9 °C
CAS Number1624261-26-2

The biological activity of this compound is largely attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzyme pathways, which could be beneficial in treating diseases like cancer or neurodegenerative disorders.

Case Studies and Research Findings

  • Inhibition Studies : Research has shown that compounds similar to this compound can inhibit key metabolic enzymes, potentially leading to reduced tumor growth in preclinical models .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the pyrrolidine ring can significantly alter the potency of the compound against specific targets. For instance, substituting different functional groups on the ring has been shown to enhance binding affinity and selectivity for certain receptors .
  • Pharmacological Profiles : In vitro assays have demonstrated that this compound may possess anti-inflammatory properties by modulating cytokine production in immune cells. This suggests its potential use in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrrolidine Ring : The initial step involves creating the pyrrolidine structure through cyclization reactions.
  • Boc Protection : The amine group is protected using tert-butoxycarbonyl chloride to prevent unwanted reactions during subsequent steps.
  • Benzyl Group Addition : The benzyl moiety is introduced through nucleophilic substitution reactions.
  • Final Deprotection : The Boc group is removed under acidic conditions to yield the final product.

These methods allow for precise control over the chemical structure while maintaining functional group integrity .

Q & A

Basic: What are the key considerations for optimizing the synthesis of Benzyl 3-(((tert-butoxycarbonyl)(methyl)amino)methyl)pyrrolidine-1-carboxylate?

Answer:
Synthesis optimization requires precise control of reaction parameters. Key steps include:

  • Coupling Reagents : Use of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) for amide bond formation to minimize side reactions .
  • Temperature and Solvent : Reactions are typically conducted at 0–25°C in anhydrous dichloromethane (DCM) to stabilize intermediates and prevent hydrolysis .
  • Purification : Silica gel column chromatography with gradients (e.g., DCM to DCM/methanol 96:4) ensures high purity (>95%) .
  • Protection/Deprotection : Strategic use of tert-butoxycarbonyl (Boc) and benzyl (Bn) groups to protect amines during multi-step syntheses .

Basic: How is the stereochemical integrity of the pyrrolidine ring confirmed in this compound?

Answer:
Stereochemical validation involves:

  • Chiral HPLC : To separate enantiomers and confirm optical purity .
  • NMR Analysis : Nuclear Overhauser Effect (NOE) spectroscopy to determine spatial relationships between protons, particularly for substituents on the pyrrolidine ring .
  • X-ray Crystallography : For unambiguous assignment of (3R,4R) or (3S,4S) configurations in crystalline derivatives .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?

Answer:
Discrepancies often arise from variations in:

  • Stereochemical Purity : Enantiomeric impurities (e.g., (3R,4R) vs. (3S,4S)) can drastically alter receptor binding. Validate configurations using methods above .
  • Assay Conditions : Differences in cell lines, buffer pH, or incubation times may affect activity. Standardize protocols using guidelines from and .
  • Metabolic Stability : Use LC-MS to assess compound stability under experimental conditions, as rapid degradation could lead to false-negative results .

Advanced: What strategies are recommended for studying the compound’s interactions with biological targets?

Answer:
Mechanistic studies require:

  • Surface Plasmon Resonance (SPR) : To quantify binding kinetics (KD, kon/koff) for receptors like GPCRs or enzymes .
  • Molecular Dynamics Simulations : Predict binding modes using software like Schrödinger Suite, leveraging the compound’s pyrrolidine flexibility and tert-butyl hydrophobicity .
  • Mutagenesis Studies : Identify critical residues in target proteins by alanine scanning, correlating structural changes with activity loss .

Basic: What analytical techniques are essential for characterizing this compound’s purity and structure?

Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₁₆H₂₃ClN₄O₃ in ) .
  • ¹H/¹³C NMR : Assign peaks for the pyrrolidine ring (δ 1.4–3.5 ppm), Boc group (δ 1.4 ppm), and benzyl protons (δ 7.3 ppm) .
  • FT-IR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (if deprotected) .

Advanced: How does the tert-butyl group influence the compound’s pharmacokinetic properties?

Answer:
The tert-butyl group:

  • Enhances Lipophilicity : Increases membrane permeability (logP ~2.5), as calculated via PubChem data .
  • Reduces Metabolic Clearance : Steric hindrance from tert-butyl slows cytochrome P450-mediated oxidation .
  • Impacts Solubility : May require formulation with co-solvents (e.g., PEG 400) for in vivo studies .

Basic: What are common synthetic pitfalls when introducing the methylamino-methyl substituent?

Answer:
Challenges include:

  • Incomplete Alkylation : Use excess formaldehyde and sodium cyanoborohydride for reductive amination .
  • Epimerization : Conduct reactions at low temperatures (0–5°C) to preserve stereochemistry during Boc protection .
  • Byproduct Formation : Monitor for over-alkylation via TLC and quench reactions with aqueous NH₄Cl .

Advanced: How can structural analogs of this compound be designed to improve target selectivity?

Answer:
Rational analog design involves:

  • Bioisosteric Replacement : Substitute the benzyl group with pyridine (e.g., ) to modulate π-π interactions .
  • Side Chain Elongation : Introduce spacers (e.g., ethylene glycol) between the pyrrolidine and methylamino groups to enhance flexibility .
  • Electron-Withdrawing Groups : Add chlorine or trifluoromethyl moieties to the aromatic ring to alter binding affinity .

Basic: What is the role of the benzyl ester group in this compound’s stability?

Answer:
The benzyl ester:

  • Facilitates Deprotection : Removed via hydrogenolysis (H₂/Pd-C) under mild conditions to generate free carboxylic acids .
  • Enhances Stability : Protects the ester from hydrolysis in physiological pH ranges (pH 6–8) during storage .

Advanced: How can contradictory data on the compound’s cytotoxicity be addressed?

Answer:

  • Dose-Response Curves : Perform MTT assays across a broad concentration range (1 nM–100 μM) to identify non-linear effects .
  • Reactive Oxygen Species (ROS) Assays : Determine if cytotoxicity is mediated via oxidative stress .
  • Comparative Studies : Benchmark against structurally similar compounds (e.g., tert-butyl 3-aminopyrrolidine derivatives in ) to isolate structure-activity relationships .

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